2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate 2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 300556-89-2
VCID: VC4202527
InChI: InChI=1S/C21H20O7/c1-13-19(21(23)26-11-10-24-2)17-12-16(8-9-18(17)27-13)28-20(22)14-4-6-15(25-3)7-5-14/h4-9,12H,10-11H2,1-3H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC
Molecular Formula: C21H20O7
Molecular Weight: 384.384

2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

CAS No.: 300556-89-2

Cat. No.: VC4202527

Molecular Formula: C21H20O7

Molecular Weight: 384.384

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate - 300556-89-2

Specification

CAS No. 300556-89-2
Molecular Formula C21H20O7
Molecular Weight 384.384
IUPAC Name 2-methoxyethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C21H20O7/c1-13-19(21(23)26-11-10-24-2)17-12-16(8-9-18(17)27-13)28-20(22)14-4-6-15(25-3)7-5-14/h4-9,12H,10-11H2,1-3H3
Standard InChI Key DPKHFIXPZMHZHW-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC

Introduction

2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound is characterized by its unique structural features, including a benzofuran core, a methoxyethyl ester group, and a 4-methoxybenzoyl moiety. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry due to the presence of functional groups that can interact with biological targets.

Synthesis and Preparation

The synthesis of 2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, including esterification and acylation reactions. These reactions require controlled conditions, such as temperature and solvent choice (e.g., dimethylformamide or dichloromethane), to ensure high yields and purity. Monitoring of the reaction progress is often performed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Biological Activity and Potential Applications

While specific biological activity data for 2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate are not readily available, compounds with similar structures have shown potential in medicinal chemistry. These compounds often exhibit activity against various biological targets, such as enzymes or receptors, which could be relevant in treating diseases like cancer or neurodegenerative disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator